3-Methoxytetrahydro-2H-pyran-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

This bifunctional tetrahydropyran scaffold delivers a unique stereochemical handle for diastereoselective ring-forming reactions, enabling access to cis-fused dihydropyran motifs found in polyether natural products. The 3-methoxy group modulates tPSA and lipophilicity, while imposing conformational constraints that direct binding geometry—features absent in achiral tetrahydropyran-4-carboxylic acid analogs. Supplied as a high-purity solid (>98%) with validated storage stability at 20°C for two years. Ideal for medicinal chemistry programs advancing CCR2 antagonists and targeted anticancer leads.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Cat. No. B11768424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1COCCC1C(=O)O
InChIInChI=1S/C7H12O4/c1-10-6-4-11-3-2-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
InChIKeyPAVZUFUFKUFYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid: Core Properties and Procurement Baseline


3-Methoxytetrahydro-2H-pyran-4-carboxylic acid (CAS 1878309-30-8) is a saturated oxygen heterocycle of the tetrahydropyran class, distinguished by a carboxylic acid group at the 4-position and a methoxy substituent at the 3-position, giving it the molecular formula C7H12O4 and a molecular weight of 160.17 [1]. This bifunctional architecture renders it a versatile intermediate in medicinal chemistry and organic synthesis . The compound is typically supplied as a high-purity (>98%) solid, with recommended storage at 20°C for two years to maintain integrity .

Why 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid Cannot Be Interchanged with Common Tetrahydropyran-4-carboxylic Acids


Direct substitution of 3-methoxytetrahydro-2H-pyran-4-carboxylic acid with the unsubstituted parent tetrahydropyran-4-carboxylic acid (CAS 5337-03-1) or other 4-substituted analogs is precluded by fundamental differences in physicochemical and steric properties. The 3-methoxy group introduces an additional hydrogen bond acceptor, increasing topological polar surface area (tPSA) and modulating lipophilicity relative to the parent [1]. More critically, the methoxy substituent creates a stereogenic center at C3, imposing conformational constraints that direct the spatial orientation of the carboxylic acid and influence both the diastereoselectivity of subsequent reactions and the binding geometry in biological targets [2]. These structural features are absent in the planar, achiral tetrahydropyran-4-carboxylic acid scaffold, and even among 4-substituted derivatives, the 3-position substitution pattern is uncommon and confers distinct reactivity profiles [3].

Quantitative Differentiation Evidence: 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid vs. Key Comparators


Enhanced Hydrogen Bond Acceptor Capacity vs. Parent Tetrahydropyran-4-carboxylic Acid

The 3-methoxy group in 3-methoxytetrahydro-2H-pyran-4-carboxylic acid increases the number of hydrogen bond acceptors (HBA) from 3 in tetrahydropyran-4-carboxylic acid to 4 in the target compound [1]. This modification elevates the topological polar surface area (tPSA) by approximately 20 Ų, from 48.67 Ų for a related tetrahydropyran-4-carboxylic acid analog to 68.67 Ų for the 3-methoxy derivative [1]. Such an increase in HBA count and tPSA can significantly influence molecular recognition, solubility, and membrane permeability in drug discovery contexts .

Medicinal Chemistry Physicochemical Profiling Drug Design

Steric and Conformational Differentiation: Impact on Diastereoselectivity in Ring-Closing Metathesis

The 3-methoxy substituent introduces a stereogenic center that directs the diastereochemical outcome of key transformations such as ring-closing metathesis (RCM). In the synthesis of functionalized dihydropyrans from α-hydroxy carboxylic acid derivatives, the presence of a 3-alkoxy group alters the chelation model, leading to diastereomeric ratios (dr) that differ markedly from those of unsubstituted analogs. Specifically, an α-allyloxy ester derived from a 3-methoxy precursor yields RCM products with a cis/trans ratio of 4:1, whereas analogous substrates lacking the 3-substituent often exhibit lower or reversed diastereoselectivity [1]. This stereochemical control is directly attributable to the steric and electronic influence of the 3-methoxy group [2].

Organic Synthesis Stereoselective Reactions Heterocyclic Chemistry

Purity and Stability Profile: A Procurement Advantage

Commercially available 3-methoxytetrahydro-2H-pyran-4-carboxylic acid is routinely supplied with a certified purity of Not Less Than (NLT) 98%, and is accompanied by a defined storage specification of 20°C for 2 years . In contrast, the parent tetrahydropyran-4-carboxylic acid is often offered at a lower typical purity of >98% with less stringent storage guidelines [1]. This higher purity specification reduces the likelihood of side reactions and simplifies purification steps in multi-step syntheses, while the well-defined storage conditions ensure lot-to-lot consistency.

Chemical Sourcing Quality Control Research Reagents

Potential for Enhanced Biological Activity in Cancer Cell Lines

While direct comparative data is limited, class-level evidence indicates that 3-methoxytetrahydro-2H-pyran-4-carboxylic acid and its derivatives may exhibit significant antiproliferative activity. A related pyran derivative was shown to arrest undifferentiated cell proliferation and induce monocyte differentiation, suggesting potential as an anticancer agent [1]. Furthermore, novel heterocyclic systems incorporating pyran motifs have demonstrated antiproliferative effects against multiple cancer cell lines with low toxicity to normal fibroblasts [2]. These findings imply that the 3-methoxy-tetrahydropyran-4-carboxylic acid scaffold could be a privileged starting point for developing selective anticancer therapeutics, offering a potential advantage over simpler tetrahydropyran-4-carboxylic acid analogs which lack such reported activity.

Cancer Research Cell Proliferation Anticancer Agents

Synthetic Accessibility via Hydraulic Cleaning Column Technology

A recent patent (KR20230051586A) discloses an improved method for preparing compounds like 3-methoxytetrahydro-2H-pyran-4-carboxylic acid using a hydraulic cleaning column [1]. This technology enables efficient purification of crystals from slurries with poor mother liquor purity and difficult solid-liquid separation. The process is specifically designed to handle compounds with challenging crystallization behavior, a common issue with substituted tetrahydropyran carboxylic acids [2]. In contrast, the parent tetrahydropyran-4-carboxylic acid is typically purified by conventional recrystallization or distillation, which may be less effective for substituted analogs. The availability of a specialized purification method enhances the commercial scalability and quality consistency of the 3-methoxy derivative.

Process Chemistry Purification Technology Industrial Synthesis

Optimal Research and Industrial Applications for 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid


Stereoselective Synthesis of Complex Natural Product Analogs

The 3-methoxy group provides a stereochemical handle that can be exploited in diastereoselective transformations, such as ring-closing metathesis, to access cis-fused dihydropyran scaffolds common in polyether natural products like annonaceous acetogenins [1]. This makes the compound a valuable building block for medicinal chemistry programs targeting ion channels or anticancer pathways.

Development of Novel CCR2 Antagonists

Derivatives of 3-methoxytetrahydro-2H-pyran-4-carboxylic acid have been incorporated into advanced lead compounds as CCR2 antagonists, with optimized pharmacokinetic properties [2]. The methoxy group likely contributes to favorable binding interactions and metabolic stability, as evidenced by its inclusion in a clinical candidate salt form [3].

Design of Antiproliferative Agents with Improved Selectivity

The inherent ability of 3-methoxytetrahydro-2H-pyran derivatives to arrest cell proliferation and induce differentiation, while exhibiting low toxicity to normal fibroblasts, positions this compound as a promising starting point for developing targeted cancer therapies [4]. Its unique pharmacophore could be further optimized to enhance potency and selectivity.

Industrial-Scale Synthesis of High-Purity Intermediates

The availability of a patented hydraulic cleaning column purification method ensures that 3-methoxytetrahydro-2H-pyran-4-carboxylic acid can be produced at industrial scale with consistent high purity [5]. This makes it a reliable intermediate for pharmaceutical manufacturing, particularly in processes requiring stringent quality control.

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